

## Nazartinib discovery and development history

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An In-depth Technical Guide to the Discovery and Development of **Nazartinib** (EGF816)

### Introduction

**Nazartinib**, also known as EGF816, is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the significant clinical challenge of acquired resistance to first and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC). Specifically, **Nazartinib** is a covalent, irreversible, and mutant-selective inhibitor designed to target both the initial EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the predominant resistance mutation, T790M, while exhibiting lower activity against wild-type (WT) EGFR to minimize toxicity.[1][2]

## **Discovery and Rationale**

The development of targeted therapies for NSCLC revolutionized treatment for patients with specific oncogenic driver mutations. First-generation EGFR-TKIs like erlotinib and gefitinib showed significant efficacy in patients with EGFR-activating mutations.[3] However, the majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of cases of acquired resistance.[3][4] This mutation increases the ATP-binding affinity of the EGFR kinase domain, reducing the efficacy of reversible inhibitors.

This created a clear unmet need for a new class of inhibitors that could effectively target the T790M mutant receptor. The discovery program for **Nazartinib**, initiated by Novartis, focused on identifying a compound with the following key characteristics:



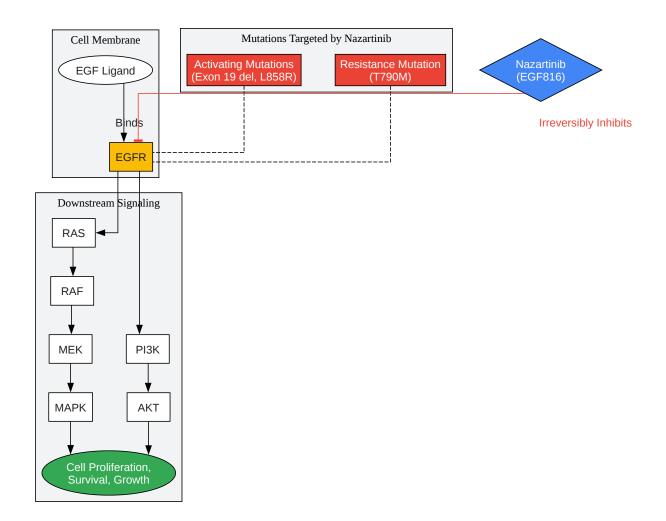
- Irreversible Binding: To covalently bind to a cysteine residue (C797) in the ATP-binding pocket of EGFR, providing sustained inhibition.
- Mutant Selectivity: To potently inhibit EGFR harboring activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation.
- Wild-Type Sparing: To have significantly less activity against WT-EGFR, thereby reducing mechanism-based toxicities such as skin rash and diarrhea.[1]

**Nazartinib** (EGF816) emerged from these efforts as a promising clinical candidate with favorable physicochemical properties and oral bioavailability.[2]

#### **Mechanism of Action**

**Nazartinib** functions by covalently and irreversibly binding to the ATP-binding site of mutant EGFR.[1] This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways responsible for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5][6] Its selectivity for mutant forms of EGFR, including the double mutant (e.g., L858R/T790M), over the wild-type receptor is a hallmark of its design and is crucial for its therapeutic window.[1][2]





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Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.



# Preclinical Development In Vitro Studies

**Nazartinib** demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in both enzymatic and cellular assays. It showed nanomolar potency against activating mutations (L858R, ex19del) and the T790M resistance mutation, with a significant selectivity margin over wild-type EGFR.[2]

Assay Type	Target / Cell Line	Mutation Status	Potency Metric	Value	Reference
Enzymatic Assay	Recombinant EGFR	L858R/T790 M	Ki	31 nM	[7]
Recombinant EGFR	L858R/T790 M	Kinact	0.222 min-1	[7]	
pEGFR Inhibition	H1975 Cells	L858R/T790 M	EC50	3 nM	[2][7]
H3255 Cells	L858R	EC50	5 nM	[2][7]	
HCC827 Cells	ex19del	EC50	1 nM	[2][7]	
Cell Proliferation	H1975 Cells	L858R/T790 M	EC50	25 nM	[7]
H3255 Cells	L858R	EC50	9 nM	[7]	
HCC827 Cells	ex19del	EC50	11 nM	[7]	

#### **In Vivo Studies**

In preclinical xenograft models using human NSCLC cell lines, orally administered **Nazartinib** demonstrated dose-dependent antitumor activity. Notably, at efficacious doses, it led to significant tumor growth inhibition and even tumor regression in models harboring EGFR mutations, including the T790M double mutant, while being well-tolerated.[2][7]



Xenograft Model	Mutation Status	Dose (p.o.)	Tumor Growth Inhibition (T/C %)	Reference
H1975	L858R/T790M	10 mg/kg	29%	[7]
H1975	L858R/T790M	30 mg/kg	-61% (Regression)	[7]
H1975	L858R/T790M	100 mg/kg	-80% (Regression)	[7]
H3255	L858R	30 mg/kg	Significant Antitumor Activity	[7]

# Experimental Protocols Cellular Phospho-EGFR (pEGFR) Inhibition Assay

- Cell Culture: Human cancer cell lines (e.g., H1975, H3255, HCC827) are maintained in RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[2]
- Seeding: Cells are seeded in 384-well plates and incubated overnight.
- Compound Treatment: Serial dilutions of Nazartinib are added to the cells and incubated for 3 hours.[2]
- Stimulation (for WT EGFR cells): Wild-type cell lines like HaCaT are stimulated with human EGF to induce EGFR phosphorylation.[2]
- Lysis: Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.[2]
- ELISA: Lysates are analyzed by a sandwich ELISA. Plates are coated with an anti-EGFR capture antibody. After adding the lysate, a primary anti-phospho-EGFR (e.g., Y1173) antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]



Detection: A chemiluminescent substrate is added, and the signal is measured to quantify
the levels of phosphorylated EGFR. EC50 values are calculated from the dose-response
curves.[2]

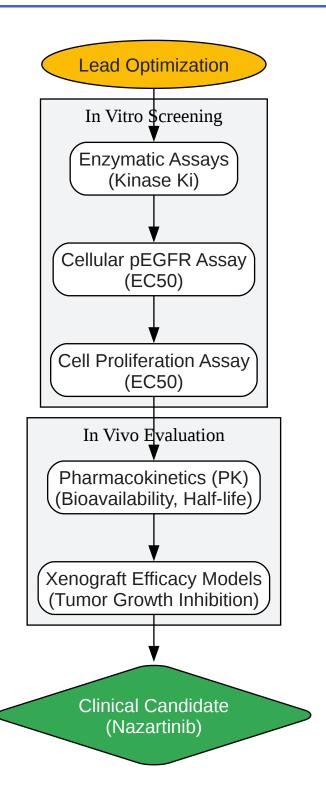
## **Cell Viability Assay**

- Cell Seeding: 500 cells per well are seeded in opaque 384-well plates.[7]
- Compound Addition: Serial dilutions of **Nazartinib** are added to the wells.
- Incubation: Plates are incubated for 3 days to allow for cell proliferation.[7]
- Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7] EC50 values are determined from the resulting data.

### In Vivo Xenograft Model Protocol

- Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously implanted into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a predetermined size.
- Randomization: Mice are randomized into vehicle control and treatment groups.
- Drug Administration: **Nazartinib** is administered orally (p.o.) once daily at specified doses (e.g., 10, 30, 100 mg/kg).[7]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Efficacy Calculation: Antitumor efficacy is calculated as the percentage of tumor growth inhibition (T/C %), comparing the change in tumor volume of the treated group (T) to the control group (C).[7]





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Caption: A generalized workflow for preclinical drug discovery.

## **Clinical Development**



**Nazartinib** entered clinical trials to evaluate its safety, tolerability, and efficacy in patients with EGFR-mutated NSCLC.

#### Phase I/II Studies

A key multicenter, open-label, Phase 1/2 study (NCT02108964) was initiated to investigate **Nazartinib** in patients with Stage IIIB/IV EGFR-mutant NSCLC.[8][9]

- Phase 1: The dose-escalation phase aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). The RP2D was established as 150 mg once daily.[9]
- Phase 2: This phase evaluated the efficacy and safety of first-line Nazartinib at the 150 mg dose in treatment-naive patients.[8]

Trial ID	Phase	Patient Population	Dose	Key Efficacy Outcome	Key Safety Findings (Any Grade)	Reference
NCT02108 964	2	Treatment- Naive EGFR- mutant NSCLC (n=45)	150 mg QD	ORR: 69%Media n PFS: 18 months	Diarrhea (47%), Maculopap ular Rash (38%), Pyrexia (29%)	[8]

The study demonstrated promising efficacy, including clinically meaningful antitumor activity in the brain, and a manageable safety profile.[8]

## **Combination Therapies**

To address additional mechanisms of resistance, **Nazartinib** has also been investigated in combination with other targeted agents.



- Nazartinib + Capmatinib (cMET inhibitor): A Phase Ib/II study (NCT02335944) explored this
  combination, as MET amplification is a known bypass track for resistance to EGFR inhibitors.
   [10]
- Nazartinib + TNO155 (SHP2 inhibitor): A Phase I trial (NCT03114319) investigated this
  combination to target the SHP2 phosphatase, which plays a role in cell signaling pathways.
   [10]

### **Phase III Development**

A Phase III study (NCT03529084) was planned to compare **Nazartinib** against first-generation TKIs (erlotinib or gefitinib) as a first-line treatment for patients with EGFR-mutated NSCLC. However, this trial was later withdrawn, reflecting a shifting landscape and strategic decisions in the development program.[1][11]

#### **Conclusion and Current Status**

**Nazartinib** was discovered as a potent, irreversible, and mutant-selective third-generation EGFR inhibitor that demonstrated significant promise in preclinical models and early-phase clinical trials for EGFR-mutated NSCLC. It showed robust antitumor activity, particularly in treatment-naive patients, and a manageable safety profile. Despite these positive results, its path to late-stage development was altered, highlighted by the withdrawal of its pivotal Phase III trial. The development of **Nazartinib** provided valuable insights into the treatment of EGFR-driven lung cancer, even as other agents in the same class, such as osimertinib, have become the standard of care. The journey of **Nazartinib** underscores the complexities and competitive nature of oncologic drug development.

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